4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Description
4-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a nitro-substituted heterocyclic compound featuring a fused imidazole-pyridine core. Its structure is characterized by a nitro group at position 4 of the imidazo[4,5-c]pyridin-2-one scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antiviral agents. For instance, derivatives of this scaffold, such as tolebrutinib (a Bruton tyrosine kinase inhibitor), have advanced to clinical trials for autoimmune disorders . The nitro group enhances electrophilicity, influencing reactivity in further functionalization reactions, such as reductions to yield amino derivatives for drug development .
Structure
3D Structure
Properties
Molecular Formula |
C6H4N4O3 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
4-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H4N4O3/c11-6-8-3-1-2-7-5(10(12)13)4(3)9-6/h1-2H,(H2,8,9,11) |
InChI Key |
XPQAXDITCSTPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 1,3-dihydroimidazo[4,5-c]pyridin-2-one Derivatives
One classical approach involves the nitration of the parent imidazo[4,5-c]pyridin-2-one compound or its acetylated derivatives using mixed acid conditions:
- Starting Material: 1,3-dihydroimidazo[4,5-c]pyridin-2-one or 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one
- Reagents: Nitrosulfuric acid (H2SO4/HNO3 mixture) at room temperature, followed by controlled heating at 75°C to promote rearrangement and nitration.
- Key Conditions: Precise temperature control is essential to avoid decomposition and to maximize yield. The reaction typically proceeds over 20 hours at room temperature, with subsequent heating for 2.5 hours at 75°C.
- Yields: Up to 80% yield reported for the nitration step.
- Mechanism: Initial formation of nitraminopyridine intermediate, followed by rearrangement to nitropyridine and cyclization to the imidazo[4,5-c]pyridin-2-one skeleton.
Table 1. Nitration Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Nitrosulfuric acid treatment | H2SO4/HNO3 | Room temperature | 20 hours | - |
| Rearrangement and nitration | H2SO4 | 75°C | 2.5 hours | 80 |
| Reduction (if required) | HCl, SnCl2 | 90°C | 1 hour | 77 |
Cyclization of 3,4-Diaminopyridine with Aldehydes Catalyzed by Zinc Triflate
An efficient and green synthetic route involves the condensation of 3,4-diaminopyridine with substituted aldehydes in the presence of zinc triflate as a catalyst:
- Starting Materials: 3,4-diaminopyridine and various aromatic aldehydes
- Catalyst: Zinc triflate (Zn(OTf)2), typically 30 mol%
- Solvent: Methanol, preferred for better yields and reaction completion
- Conditions: Reflux temperature in methanol for several hours
- Advantages: One-pot synthesis, mild reaction conditions, environmentally benign solvent, and good to excellent yields
- Yields: Generally high yields (exact values depend on aldehyde substituents, typically >70%)
- Mechanism: Initial Schiff base formation between diamine and aldehyde, followed by cyclization catalyzed by zinc triflate to form the imidazo[4,5-c]pyridin-2-one core.
Table 2. Effect of Solvent and Catalyst Loading on Yield
| Solvent | Zn(OTf)2 Loading | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methanol | 30 mol% | Reflux | 6-8 hours | 75-85 | Complete reaction, pure product |
| Water | 30 mol% | Reflux | 20 hours | 40-50 | Incomplete reaction |
| Ethanol | 30 mol% | Reflux | 8 hours | 30-40 | Impure product mixture |
| THF | 30 mol% | Reflux | 8 hours | <30 | Poor conversion |
Pd-Catalyzed Cross-Coupling and Cyclization Approaches
Recent advances have utilized palladium-catalyzed reactions to construct substituted imidazo[4,5-c]pyridin-2-one derivatives, including the nitro-substituted analogs:
- Starting Materials: 2-chloro-5-nitropyridine derivatives and amines
- Catalysts: PdCl2(PPh3)2 or Pd2(dba)3 with ligands such as XPhos
- Solvents: DMF, MeCN, or other polar aprotic solvents
- Conditions: Elevated temperatures (100-140°C), sealed tube reactions for 16-18 hours
- Yields: Moderate to good yields (48-84%) depending on substrates and conditions
- Advantages: Allows introduction of diverse substituents, regioselective cyclization
- Limitations: Use of expensive Pd catalysts, longer reaction times, and sometimes harsh conditions
Table 3. Pd-Catalyzed Cyclization Reaction Parameters
| Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| PdCl2(PPh3)2 | DMF | 120°C | 17 hours | 77 | Good yield, requires inert atmosphere |
| Pd2(dba)3 + XPhos | MeCN | 120°C | 16 hours | 84 | High yield, effective for aryl amines |
| PdCl2(PPh3)2 | DMF | 140°C | 18 hours | 48 | Lower yield, harsher conditions |
Nitration and Reduction Sequence for 4-Nitro Derivative Synthesis
In some synthetic schemes, the nitro group is introduced early via nitration of pyridine precursors, followed by reduction and cyclization steps:
- Initial Nitration: Using H2SO4/HNO3 mixtures on aminopyridine derivatives
- Reduction: SnCl2 in HCl at 90°C for 1 hour to reduce nitro groups if needed
- Cyclization: Acid-promoted ring closure to form the imidazo ring
- Yields: Overall yields up to 80% for nitration and 77% for reduction steps
This sequence is critical to obtaining the 4-nitro substitution pattern on the imidazo[4,5-c]pyridin-2-one scaffold.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nitration of imidazo[4,5-c]pyridin-2-one | Parent imidazo compound | H2SO4/HNO3, SnCl2 | RT to 90°C, 20+ hours | 77-80 | Direct nitration, good yield | Requires careful temp control |
| Zinc triflate-catalyzed cyclization | 3,4-diaminopyridine + aldehydes | Zn(OTf)2 | Reflux in MeOH | 75-85 | Mild, green, one-pot | Limited to substituted aldehydes |
| Pd-catalyzed cross-coupling | 2-chloro-5-nitropyridine + amines | PdCl2(PPh3)2, Pd2(dba)3 | 120-140°C, 16-18 hours | 48-84 | Structural diversity | Costly catalyst, longer reaction |
| Nitration-reduction sequence | Aminopyridine derivatives | H2SO4/HNO3, SnCl2 | RT to 90°C, multi-step | 77-80 | Established method | Multi-step, harsh reagents |
Chemical Reactions Analysis
Key Synthetic Parameters:
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | H₂SO₄/HNO₃, 75°C, 2.5 h | 93 | |
| Reduction (SnCl₂/HCl) | 90°C, 1 h | 80 | |
| Cyclization (urea) | 140°C, 18 h | 77 |
Nucleophilic Aromatic Substitution
The nitro group at the 4-position activates the pyridine ring for nucleophilic attack:
-
Amine substitution : Reaction with primary amines (e.g., methylamine) under mild conditions (H₂O-IPA, 80°C) forms 3-alkyl/aralkyl derivatives .
-
Thiol displacement : Thiophenol derivatives selectively replace the nitro group in polar aprotic solvents (DMF, 120°C) .
Example :
Reduction Reactions
The nitro group is reducible to an amine, enabling downstream functionalization:
-
Catalytic hydrogenation : H₂/Pd-C in ethanol converts the nitro group to NH₂ at 25°C .
-
Zinc-mediated reduction : Zn/HCl at 90°C selectively reduces the nitro group without affecting the imidazole ring .
Reduction Outcomes:
| Reducing Agent | Product | Application |
|---|---|---|
| SnCl₂/HCl | 4-Amino-imidazo[4,5-c]pyridin-2-one | Intermediate for kinase inhibitors |
| H₂/Pd-C | 4-Amino derivative | Precursor for radiopharmaceuticals |
Cyclization and Annulation
The compound serves as a scaffold for fused heterocycles:
-
Imidazo[4,5-c]pyridin-2-ones : Reaction with aldehydes (e.g., benzaldehyde) under acid catalysis forms tricyclic structures via intramolecular cyclization .
-
Ring expansion : Treatment with phosgene generates quinazolinone derivatives through CO insertion .
Mechanistic pathway :
-
Nucleophilic attack at the nitro-activated position.
2. -sigmatropic nitro-group migration (observed in NMR studies) .
Comparative Reactivity Analysis
The nitro group’s electron-withdrawing effect enhances reactivity compared to other imidazopyridines:
Scientific Research Applications
4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound with a fused imidazole and pyridine ring structure, featuring a nitro group at the 4-position of the pyridine ring, with the molecular formula . It is a subject of interest in both organic chemistry and medicinal research because of its structural properties, which contribute to its chemical reactivity and biological activity.
Chemical Reactivity
The chemical reactivity of this compound is due to the presence of the nitro group and the nitrogen atoms in the imidazole ring, enabling it to undergo various reactions.
Potential Biological Activities
This compound has shown potential biological activities. A new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as SFK inhibitors . Several compounds displayed potential Src and Fyn kinase inhibition in the submicromolar range and were tested for their antiproliferative potency on four glioblastoma multiforme (GBM) cell lines . One compound showed effective activity against U87, U251, T98G, and U87-EGFRvIII GBM cell lines, comparable to that of lead compound PP2 . Molecular dynamics (MDs) simulation revealed the possible binding patterns of the most active compound in the ATP binding site of SFKs, and ADME prediction suggested that this compound accords with the criteria of CNS drugs, leading to the identification of a novel SFK inhibitor as a candidate for GBM treatment .
Another study reported the discovery of a new class of imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors and identified a compound as a nM DNA-PK inhibitor with excellent selectivity for DNA-PK compared to related phosphoinositide 3-kinase (PI3K) and PI3K-like kinase (PIKK) families and the broader kinome . This compound displayed DNA-PK-dependent radiosensitization of HAP1 cells, robust radiosensitization of a broad range of cancer cells in vitro, high oral bioavailability, and sensitized colorectal carcinoma .
Applications
Mechanism of Action
The mechanism of action of 4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural Isomers: Imidazo[4,5-b]pyridin-2-one vs. Imidazo[4,5-c]pyridin-2-one
The positional isomerism between imidazo[4,5-b]pyridin-2-one and imidazo[4,5-c]pyridin-2-one significantly impacts chemical reactivity and biological activity:
- Nitration Reactivity : Nitration of imidazo[4,5-b]pyridin-2-one derivatives yields 5-nitro or 5,6-dinitro products under varying temperatures . In contrast, the imidazo[4,5-c] scaffold positions the nitro group at C4, altering electronic properties and downstream reactivity .
- Biological Activity : Imidazo[4,5-c] derivatives like tolebrutinib exhibit potent Bruton tyrosine kinase (BTK) inhibition (IC₅₀ < 1 nM), while imidazo[4,5-b] analogs show broader kinase inhibition with lower specificity .
Substituent Variations and Pharmacological Effects
Substituents on the imidazo-pyridine core modulate pharmacokinetic and pharmacodynamic profiles:
Table 1: Key Substituents and Their Impact
- Nitro vs. Amino Groups: The nitro group in the parent compound is often reduced to an amino group (C4-NH₂) in active pharmaceuticals, enhancing hydrogen-bonding interactions with target kinases .
- Halogen Substituents : Halogenation (e.g., bromo or fluoro at C1) improves metabolic stability and binding affinity in antimicrobial intermediates .
Kinase Inhibitors
- Bruton Tyrosine Kinase (BTK): Tolebrutinib’s 4-amino derivative demonstrates high BTK selectivity due to optimal positioning of the phenoxyphenyl group and piperidine moiety .
- RAF Kinase : Imidazo[4,5-b] derivatives inhibit RAF kinases but lack specificity, leading to off-target effects compared to [4,5-c] analogs .
Antiviral Agents
- Respiratory Syncytial Virus (RSV) : JNJ-53718678, featuring a chloroindole substituent, blocks viral fusion by targeting the F glycoprotein (EC₅₀ = 1.3 nM) .
Physicochemical Properties
The nitro group in the target compound increases hydrophobicity, necessitating formulation adjustments for bioavailability. In contrast, piperidine-substituted analogs exhibit improved solubility .
Biological Activity
4-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound characterized by a unique fused imidazole and pyridine ring structure. Its molecular formula is , and it features a nitro group at the 4-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
The presence of both the nitro group and nitrogen atoms in the imidazole ring contributes to the compound's reactivity and biological activity. It can undergo various chemical transformations, making it a versatile scaffold for drug design.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. For example, the minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were found to be comparable to standard antibiotics like ciprofloxacin.
| Pathogen | MIC (µg/mL) | Standard Control | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin | 2 |
| Escherichia coli | 12.5 | Ciprofloxacin | 2 |
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Studies have demonstrated its effectiveness against viruses such as the human respiratory syncytial virus (RSV) and other viral pathogens. For instance, hybrid compounds derived from this compound showed promising activity with an EC50 value in the micromolar range.
Case Studies
- Antiviral Efficacy Against RSV : A study reported that derivatives of this compound inhibited RSV replication effectively at concentrations as low as 5 μM.
- Antibacterial Screening : Another investigation assessed the antibacterial properties of this compound against multiple strains of bacteria, confirming its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 1H-imidazo[4,5-b]pyridin-2-one | Imidazo-pyridine | Strong kinase inhibition properties |
| 6-chloroimidazo[4,5-b]pyridin-2-one | Halogenated imidazo | Increased reactivity due to electronegative chlorine |
| 5-nitroimidazo[4,5-b]pyridin-2-one | Nitro-substituted imidazo | Similar antimicrobial properties |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with key enzymatic pathways in pathogens or inhibit viral replication processes.
Q & A
Q. What are the standard synthetic routes for 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one?
Methodological Answer: The synthesis typically involves multi-step protocols, including nitration, cyclization, and functional group modifications. Key approaches include:
- Microwave-assisted cyclization : A mixture of urea derivatives, CuI (0.2 equiv), and DBU (2 equiv) in DMSO is irradiated at 60 W for 30 minutes, followed by extraction and purification via column chromatography .
- Stepwise nitration and chlorination : Pyridin-4-ol is nitrated with KNO₃ in H₂SO₄ at 110°C, followed by chlorination with POCl₃. Subsequent N-alkylation with aryl amines and condensation with N,N'-carbonyldiimidazole yields the target compound .
Q. Table 1: Comparison of Synthetic Protocols
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Microwave-assisted | CuI, DBU, DMSO, 60 W, 30 min | 60-75% | >95% (HPLC) | |
| Stepwise nitration | KNO₃, POCl₃, aryl amines | 61-77% | Crystallized |
Q. How is the structural characterization of this compound performed?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C4, imidazolidinone ring protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 195.04) .
- X-ray crystallography : Resolves nitro-group orientation and hydrogen-bonding patterns in solid-state structures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's kinase inhibitory activity?
Methodological Answer: SAR studies focus on modifying the nitroimidazopyridinone core to enhance potency and selectivity:
- Hinge-binding optimization : Replacing the pyridine nitrogen with carbon improves TGT inhibition by altering electron density (IC₅₀ reduced from 12 µM to 5 µM) .
- Macrocyclic linkers : Introducing methyl-substituted linkers in PKCθ inhibitors increases metabolic stability (e.g., t₁/₂ improved from 1.2 h to 4.5 h in microsomes) .
- Substituent effects : Fluorine or methyl groups at C3/C7 positions enhance TNF-α inhibition (e.g., 10-fold increase in human whole blood assays) .
Q. Table 2: Key SAR Modifications and Outcomes
| Modification | Target Kinase | Activity Change | Reference |
|---|---|---|---|
| C4 nitro → C4 amine | TGT | IC₅₀: 12 µM → 5 µM | |
| Methyl linker in macrocycle | PKCθ | t₁/₂: 1.2 h → 4.5 h | |
| 3-Fluoro substitution | TNF-α production | EC₅₀: 1.5 µM → 0.15 µM |
Q. What strategies address contradictory data in biological activity assessments of nitroimidazopyridinone derivatives?
Methodological Answer: Contradictions often arise from assay variability or divergent substituent effects. Mitigation strategies include:
- Standardized assay protocols : Use human whole blood assays (e.g., TNF-α inhibition) instead of recombinant enzyme assays to account for plasma protein binding .
- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. THP-1) to identify cell-type-specific effects .
- Computational modeling : Molecular docking (e.g., with PKCθ or TGT crystal structures) clarifies steric/electronic conflicts in SAR data .
Example of Data Contradiction Resolution:
A nitro-to-amine substitution improved TGT inhibition in radioligand assays but reduced cellular permeability. Resolution involved adding a trifluoroethyl group to balance polarity, restoring cellular activity (IC₅₀: 8 µM) .
Q. How are metabolic stability and pharmacokinetic (PK) properties optimized for in vivo studies?
Methodological Answer: Key approaches include:
- Prodrug strategies : Acetylating the nitro group improves oral bioavailability (e.g., AUC increased from 50 ng·h/mL to 200 ng·h/mL in rats) .
- CYP450 inhibition screening : Identify metabolites via LC-MS/MS and modify labile sites (e.g., replacing methyl with cyclopropyl reduces CYP3A4-mediated oxidation) .
Q. What mechanistic insights explain the antiviral activity of related imidazopyridinone derivatives?
Methodological Answer: Derivatives like JNJ-53718678 inhibit viral fusion by targeting RSV F-protein. Methodology includes:
- Surface plasmon resonance (SPR) : Measures binding affinity to F-protein (KD: 2.4 nM) .
- Cryo-EM : Resolves compound-F-protein interactions, guiding C3/C7 substitutions for resistance mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
